molecular formula C19H18ClNO5S B569705 Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate CAS No. 1448365-49-8

Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate

Cat. No.: B569705
CAS No.: 1448365-49-8
M. Wt: 407.865
InChI Key: AZFGERHWILZJHY-UHFFFAOYSA-N
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Description

Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is a complex organic compound with a unique structure that includes a chloro-substituted benzoazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoazepine core, followed by the introduction of the chloro and tosyl groups. The final step involves esterification to form the carboxylate ester. Specific reagents and conditions may include the use of chlorinating agents, tosyl chloride, and esterification catalysts under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group like an amine or hydroxyl group .

Scientific Research Applications

Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 7-chloro-1-(4-methylphenyl)sulfonyl-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO5S/c1-12-3-6-14(7-4-12)27(24,25)21-10-9-15(19(23)26-2)18(22)16-11-13(20)5-8-17(16)21/h3-8,11,15H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFGERHWILZJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C(=O)C3=C2C=CC(=C3)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448365-49-8
Record name Methyl 7-chloro-2,3,4,5-tetrahydro-1-[(4-methylphenyl)sulfonyl]-5-oxo-1H-1-benzazepine-4-carboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBB9E969FV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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